molecular formula C14H18N6O B2940300 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380170-83-0

4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No. B2940300
CAS RN: 2380170-83-0
M. Wt: 286.339
InChI Key: SPUCETMUJYNPRY-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. MPP has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation is thought to be responsible for the therapeutic effects of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine in the treatment of neurological disorders.
Biochemical and Physiological Effects
4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been shown to have significant effects on the central nervous system, including its ability to modulate the activity of certain neurotransmitters. This modulation is thought to be responsible for the therapeutic effects of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine in the treatment of neurological disorders. However, 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has also been shown to have some side effects, including sedation and dizziness.

Advantages and Limitations for Lab Experiments

4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for researchers studying the central nervous system. However, 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine also has some limitations, including its potential for side effects and its narrow therapeutic window.

Future Directions

There are several potential future directions for research on 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the use of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the potential side effects of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine and how these can be minimized.

Synthesis Methods

The synthesis of 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the reaction of 6-methylpyrimidin-4-amine with 1-(4-chlorobutyl)-4-(4-methoxyphenyl)piperazine to form the intermediate compound, 4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-4-methoxyphenylmethanone. This intermediate is then reacted with 2-chloropyrimidine-4-carbaldehyde to yield the final product, 4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine.

Scientific Research Applications

4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system, including its ability to modulate the activity of certain neurotransmitters. This makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-11-9-12(17-10-16-11)19-5-7-20(8-6-19)14-15-4-3-13(18-14)21-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCETMUJYNPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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